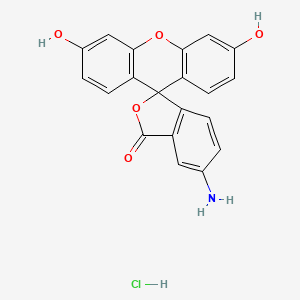

Fluoresceinamine hydrochloride

Description

BenchChem offers high-quality Fluoresceinamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoresceinamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H14ClNO5 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |

InChI |

InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,22-23H,21H2;1H |

InChI Key |

JXYVAORZOSVYTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Excitation and Emission Spectra of Fluoresceinamine Hydrochloride

This guide serves as a definitive technical reference for the characterization and application of Fluoresceinamine Hydrochloride (typically 5-aminofluorescein or a 5/6-isomer mixture). It is designed for researchers requiring high-fidelity spectral data and robust experimental protocols.

Executive Technical Summary

Fluoresceinamine Hydrochloride (CAS: 51649-83-3 for isomer mix) is a functionalized xanthene dye derivative used primarily as a fluorescent labeling reagent. Unlike standard fluorescein, it possesses an exocyclic amine group, allowing covalent conjugation to carboxyl groups (via EDC/NHS chemistry) or isothiocyanates.

-

Core Spectral Signature (pH > 8.0):

-

Excitation Maximum (

): 490 nm ± 2 nm -

Emission Maximum (

): 520 nm ± 3 nm -

Stokes Shift: ~30 nm

-

-

Critical Behavior: The fluorescence quantum yield is strictly pH-dependent, governed by the protolytic equilibrium between the monoanion and dianion forms. The hydrochloride salt form enhances aqueous solubility but requires careful buffering to neutralize the acidic counter-ion during spectral analysis.

Chemical & Spectral Fundamentals

The Chromophore System

The fluorescence of fluoresceinamine arises from the xanthene ring system. The amine substituent (typically at the 5- or 6-position) acts as an auxochrome. While it slightly red-shifts the spectra compared to native fluorescein, its primary role is providing a chemical handle for bioconjugation.

pH Dependence & Protolytic Equilibria

Fluoresceinamine exists in multiple ionization states. Understanding this is non-negotiable for accurate quantification.

-

Cationic Form (pH < 2): Protonated amine and carbonyls. Non-fluorescent.

-

Neutral/Lactone Form (pH 2–4): Non-fluorescent.

-

Monoanion (pH 4–6.4): Weakly fluorescent.

-

Dianion (pH > 6.4): Highly fluorescent (Quantum Yield

).

Key Insight: The "Hydrochloride" designation implies the starting material is acidic. Dissolving it in unbuffered water will result in a low pH solution with quenched fluorescence. You must buffer the solution to pH > 8.0 to observe the maximal spectral signal.

Visualization of Protolytic States

The following diagram illustrates the equilibrium states dictating fluorescence intensity.

Figure 1: Protolytic ionization pathway of fluorescein derivatives. Maximal fluorescence is achieved only when the phenolic and carboxylic groups are deprotonated (Dianion state).

Validated Experimental Protocols

Reagent Preparation (Self-Validating System)

Objective: Create a stable stock solution free from precipitation and hydrolysis artifacts.

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) for the primary stock.

-

Why: Water promotes hydrolysis of the amine over long storage; DMSO prevents this.

-

Concentration: Prepare a 10 mM stock (approx. 3.8 mg/mL for MW ~383.8 g/mol ).

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

-

Validation Step: Dilute 1 µL of stock into 1 mL of pH 9.0 Borate Buffer. The solution must be bright yellow-green. If it is clear or precipitate is visible, discard the stock.

Spectral Measurement Protocol

Objective: Accurately determine

Materials:

-

Spectrofluorometer (e.g., Horiba, PerkinElmer, or Tecan plate reader).

-

Buffer: 100 mM Sodium Borate or Carbonate Buffer, pH 9.0.

-

Cuvette: Quartz (1 cm path length) or black-walled 96-well plate.

Step-by-Step Workflow:

-

Baseline Correction: Fill cuvette with blank buffer. Run emission scan (470–600 nm) with Ex=460 nm. Ensure background is <1% of expected signal.

-

Sample Dilution:

-

Dilute stock to 1–5 µM in pH 9.0 buffer.

-

Warning: Do not exceed 10 µM. High concentrations cause "Inner Filter Effect" (self-quenching), truncating the emission peak and artificially shifting

.

-

-

Excitation Scan:

-

Set Emission Monochromator: 540 nm.

-

Scan Excitation: 400–520 nm.

-

Result: Peak should be ~490 nm.

-

-

Emission Scan:

-

Set Excitation Monochromator: 480 nm (or peak from step 3).

-

Scan Emission: 490–650 nm.

-

Result: Peak should be ~520 nm.

-

Data Summary Table

| Parameter | Value (pH 9.0) | Value (pH 7.4 PBS) | Notes |

| Excitation Max ( | 490 nm | 492 nm | Slight shift due to ionic strength/protonation. |

| Emission Max ( | 520 nm | 518 nm | Mirror image of absorption. |

| Stokes Shift | 30 nm | 26 nm | Small shift requires high-quality filters. |

| Extinction Coeff.[1] ( | ~80,000 M⁻¹cm⁻¹ | ~70,000 M⁻¹cm⁻¹ | Lower at neutral pH due to monoanion presence. |

| Quantum Yield ( | 0.92 | 0.79 | High efficiency makes it ideal for trace detection. |

Applications in Drug Development

Bioconjugation Logic

Fluoresceinamine is rarely used as a free dye; it is a building block.

-

Target: Carboxyl groups on drugs, nanoparticles, or proteins.

-

Chemistry: Carbodiimide crosslinking (EDC/NHS).

-

Result: Formation of a stable amide bond.

-

Spectral Shift: Post-conjugation, the

often red-shifts by 2–5 nm due to the change in electron density on the amine nitrogen.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for spectral characterization, ensuring data integrity through linearity checks.

Troubleshooting & Common Pitfalls

-

Low Signal Intensity:

-

Cause: pH is too low (< 7.0).

-

Fix: Add 1M NaOH or switch to Borate buffer. The hydrochloride salt is acidic; it will lower the pH of unbuffered water.

-

-

Blue-Shifted Emission:

-

Cause: Solvent polarity effects or aggregation.

-

Fix: Ensure organic solvent content (DMSO/Ethanol) is <5% in the final read solution.

-

-

Photobleaching:

-

Cause: Fluorescein derivatives bleach rapidly under high-intensity light.[2]

-

Fix: Keep samples in the dark. Use minimal excitation slit widths (e.g., 2.5 nm).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16850, Fluorescein. PubChem. Available at: [Link]

-

Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein.[1][2][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. Available at: [Link]

Sources

A Researcher's Guide to 5-Aminofluorescein and 6-Aminofluorescein Hydrochloride: A Tale of Two Isomers

Foreword: Beyond a Simple Mixture

In the vast landscape of fluorescent probes, aminofluoresceins stand out as versatile workhorses for bioconjugation, cellular imaging, and a myriad of other applications in life sciences.[1] While frequently encountered as a mixture of isomers, 5(6)-aminofluorescein, a deeper understanding of the individual 5- and 6-isomers is paramount for researchers and drug development professionals seeking to optimize their experimental design and interpret their results with precision. This guide provides an in-depth technical exploration of 5-aminofluorescein and its regioisomer, 6-aminofluorescein, elucidating the subtle yet significant differences that can impact their utility in sensitive applications.

The Genesis of Isomers: Synthesis and Purification

The journey of these two isomers begins from a common synthetic origin. The condensation of 4-nitrophthalic acid with resorcinol yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein. Subsequent reduction of the nitro groups furnishes the corresponding aminofluoresceins. The inherent nature of this synthesis results in the production of both isomers, which are then often sold as a mixture.

The separation of these isomers, while challenging, can be achieved through techniques like fractional crystallization of their diacetate derivatives, allowing for the isolation of the pure 5- and 6-isomers. This purification is a critical step for applications where the precise location of the amine-reactive handle is expected to influence the final conjugate's properties.

A Comparative Analysis: Unraveling the Isomeric Distinctions

While the spectral properties of 5- and 6-aminofluorescein are nearly identical, their chemical and physical characteristics exhibit noteworthy differences stemming from the position of the amino group on the phthalic acid moiety.

Chemical Structure: A Subtle Shift with Profound Implications

The core structure of both isomers consists of a xanthene fluorophore linked to a phthalic acid residue. The sole difference lies in the substitution pattern of the amino group on the benzene ring of the phthalic acid portion.

Figure 1: Chemical structures of 5-aminofluorescein and 6-aminofluorescein.

This seemingly minor positional variance can influence the steric hindrance around the reactive amino group and the electronic properties of the molecule, which in turn affects its reactivity and the characteristics of its conjugates.

Physicochemical and Spectroscopic Properties: A Tale of Similarities and a Key Difference

For many practical purposes, the physicochemical and spectroscopic properties of the two isomers are remarkably similar, as detailed in the table below.

| Property | 5-Aminofluorescein | 6-Aminofluorescein Hydrochloride |

| Molecular Formula | C₂₀H₁₃NO₅ | C₂₀H₁₄ClNO₅ |

| Molecular Weight | 347.32 g/mol | 383.78 g/mol |

| Appearance | Yellow to orange powder[2] | Orange to red-brown powder |

| Solubility | Soluble in DMSO, methanol, acetone[2] | Soluble in water, DMSO, methanol |

| Excitation Max (λex) | ~490 nm[3][4] | ~490 nm |

| Emission Max (λem) | ~515-520 nm[4] | ~520 nm |

Table 1: Comparison of the physicochemical and spectroscopic properties of 5-aminofluorescein and 6-aminofluorescein hydrochloride.

A crucial distinction, however, emerges in their protolytic behavior in non-aqueous solvents. A study published in The Journal of Physical Chemistry A revealed that in dimethyl sulfoxide (DMSO), the monoanion of 5-aminofluorescein can exist in a colorless lactone form.[5] This leads to a significant difference in the stepwise ionization constants compared to fluorescein itself.[5] This characteristic of the 5-isomer could be a critical consideration in applications involving non-aqueous solvent systems, potentially affecting fluorescence quantum yield and reactivity.

Applications in Bioconjugation: Choosing the Right Tool for the Job

The primary utility of aminofluoresceins in research lies in their ability to be covalently attached to biomolecules, serving as fluorescent reporters. The amino group provides a convenient handle for reaction with various functional groups on proteins, nucleic acids, and other macromolecules.

While the mixture of isomers is often used for general labeling purposes, the choice between the purified 5- or 6-isomer can be critical in specific contexts:

-

Steric Considerations: The position of the linkage can influence the interaction of the labeled biomolecule with its binding partners. The 5-isomer, with its amino group positioned further from the xanthene core, might offer more flexibility and less steric hindrance in some protein conjugates.

-

Chromatographic and Electrophoretic Behavior: Conjugates prepared from the individual isomers may exhibit different retention times in chromatography or migration patterns in electrophoresis.[6] For applications requiring highly homogeneous labeled products, using a single isomer is advisable.

-

Fluorescence Resonance Energy Transfer (FRET): In FRET-based assays, the precise distance and orientation between donor and acceptor fluorophores are critical. The defined linkage point offered by a single isomer can lead to more consistent and reproducible FRET efficiency measurements.

Experimental Protocol: A Step-by-Step Guide to Protein Labeling

The following protocol provides a detailed methodology for the covalent labeling of a protein with aminofluorescein, which is typically first converted to the more reactive isothiocyanate derivative (fluorescein isothiocyanate, FITC).

Conversion of Aminofluorescein to FITC

This step is often performed by chemical suppliers, and purified FITC isomers are commercially available. However, for researchers starting with the amine, the conversion involves reaction with thiophosgene or a thiophosgene equivalent. Due to the hazardous nature of these reagents, it is highly recommended to purchase the isothiocyanate derivative directly.

Protein Labeling with FITC

This protocol is a general guideline and may require optimization for specific proteins.

Sources

Methodological & Application

EDC NHS coupling chemistry for fluoresceinamine conjugation

Application Note: High-Fidelity Conjugation of Fluoresceinamine via EDC/NHS Chemistry

Executive Summary & Core Principles

This guide details the covalent attachment of Fluoresceinamine (typically 5-aminofluorescein, Isomer I) to carboxyl-containing biomolecules (e.g., Hyaluronic Acid, proteins, or carboxylated nanoparticles) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) .

Unlike standard protein-protein conjugations, this protocol addresses the specific physicochemical challenges of fluoresceinamine:

-

Solubility: The fluorophore is hydrophobic and acid-insoluble, requiring organic co-solvents (DMSO/DMF).

-

Nucleophilicity: "Fluoresceinamine" usually refers to an aniline derivative (amine attached directly to the aromatic ring), which has a significantly lower pKa (~3.5–5.0) and lower nucleophilicity compared to aliphatic amines (e.g., Lysine, pKa ~10.5). This dictates specific pH and stoichiometry adjustments.

Material Selection & Experimental Design

Critical Reagents

| Component | Specification | Purpose |

| Fluoresceinamine | Isomer I (5-Aminofluorescein) ; CAS 3326-34-9 | The fluorophore.[1][2][3][4][5][6][7][8] Note: Ensure you are not using 5-(aminomethyl)fluorescein unless intended; the latter is an aliphatic amine and reacts much faster. |

| EDC (EDAC) | Hydrochloride salt; High Purity | Zero-length crosslinker to activate carboxyls. |

| NHS or Sulfo-NHS | N-Hydroxysuccinimide | Stabilizes the active ester intermediate, preventing rapid hydrolysis. Sulfo-NHS is water-soluble and preferred for purely aqueous workflows. |

| Activation Buffer | MES (0.1 M, pH 5.5–6.0) | Optimal pH for EDC activity. Avoid phosphate or carboxylate buffers here. |

| Conjugation Buffer | PBS or Borate (pH 7.5–8.5) | Provides basic environment for efficient amide bond formation. |

| Solvent | Anhydrous DMSO or DMF | Required to dissolve Fluoresceinamine stock. |

The Chemistry of Conjugation

The reaction proceeds in two stages: Activation and Coupling .

-

Step 1 (Activation): EDC reacts with the carboxylate (

) to form an unstable O-acylisourea. NHS attacks this intermediate to form a semi-stable NHS-ester. -

Step 2 (Coupling): The primary amine of fluoresceinamine attacks the carbonyl of the NHS-ester, releasing NHS and forming a stable Amide Bond .

Figure 1: Mechanism of EDC/NHS-mediated conjugation of fluoresceinamine to a carboxylated target.

Detailed Protocol: Two-Step Conjugation

This protocol is optimized for labeling a carboxylated polymer (e.g., Hyaluronic Acid, Alginate) or protein. If labeling nanoparticles, use centrifugation for purification steps.

Phase 1: Preparation

-

Fluoresceinamine Stock: Dissolve 5-Aminofluorescein in dry DMSO or DMF to a concentration of 10 mg/mL . Protect from light.[9]

-

Target Solution: Dissolve the carboxyl-containing molecule (e.g., HA) in MES Buffer (0.1 M, pH 5.5) at 2–5 mg/mL.

-

Expert Tip: Ensure the target is fully solubilized. If the target is a protein, ensure the buffer is free of primary amines (no Tris, no Glycine).

-

Phase 2: Activation (Carboxyl -> NHS Ester)

-

Add EDC to the Target Solution to a final concentration of 2 mM (or 10-fold molar excess over target carboxyl groups).

-

Immediately add NHS (or Sulfo-NHS) to a final concentration of 5 mM (or 25-fold molar excess).

-

Incubate for 15–30 minutes at Room Temperature (RT) with gentle mixing.

-

Why? This forms the reactive NHS-ester. Longer incubation can lead to hydrolysis of the intermediate.

-

Phase 3: Conjugation (NHS Ester -> Amide)

-

Buffer Exchange / pH Adjustment:

-

Option A (Purification - Recommended): Rapidly pass the activated mixture through a desalting column (e.g., PD-10) equilibrated with PBS (pH 7.4) to remove excess EDC/NHS.

-

Option B (Direct): Dilute the reaction with concentrated Phosphate Buffer or adjust pH to 7.5 using NaOH. Note: Excess EDC may crosslink if the target also contains amines.

-

-

Add Fluoresceinamine: Add the DMSO stock of fluoresceinamine to the activated target solution.

-

Stoichiometry: Use a 10–20 molar excess of fluoresceinamine over the target carboxyls (or protein).

-

Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent precipitation of the target biomolecule.

-

-

Incubate for 2–4 hours at RT or Overnight at 4°C in the dark .

-

Expert Tip: Aniline amines (5-aminofluorescein) react slower than aliphatic amines. Overnight incubation is often preferred to maximize yield.

-

Phase 4: Purification

-

Quenching: Add Hydroxylamine or Ethanolamine (final 10–50 mM) to quench remaining NHS esters. Incubate for 15 mins.

-

Removal of Unbound Dye:

-

Dialysis: Use a membrane with appropriate MWCO (e.g., 3.5 kDa or 10 kDa) against PBS. Dialyze until the external buffer shows no fluorescence (usually 2–3 days with multiple buffer changes).

-

Gel Filtration: For proteins, use Sephadex G-25 or Zeba Spin columns.

-

Precipitation (Polymers): For HA, precipitate with Ethanol (3x volume) + Sodium Acetate, wash the pellet with ethanol until supernatant is clear, then redissolve.

-

Quality Control: Degree of Labeling (DOL)

To validate the conjugation, calculate the DOL using UV-Vis spectroscopy.[10]

Formula:

Constants:

- : Absorbance of conjugate at 495 nm (Fluorescein max).

- : Absorbance of conjugate at 280 nm (Protein/Polymer max).

- (Correction Factor) : ~0.30 (Absorbance of fluorescein at 280 nm relative to 495 nm).

-

: Molar extinction coefficient of fluorescein (~75,000

- : Molecular weight of the target molecule.

| Parameter | Value Range | Status |

| DOL < 0.5 | Low | Under-labeling. Increase dye excess or reaction time. |

| DOL 1.0 – 5.0 | Optimal | Good signal, minimal quenching. |

| DOL > 8.0 | High | Risk of fluorescence quenching (self-quenching) and precipitation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during reaction | Fluoresceinamine solubility limit reached. | Increase DMSO concentration (up to 20% if target tolerates) or lower dye concentration. |

| Low Labeling Efficiency | Hydrolysis of NHS ester; pH too low during coupling. | Ensure pH is >7.2 during coupling step. Use Sulfo-NHS for better stability.[11] |

| High Background | Non-covalent adsorption of dye. | Increase dialysis duration; add 0.1% Tween-20 to dialysis buffer to desorb hydrophobic dye. |

| Target Crosslinking | Target contains both amines and carboxyls.[11] | Use Two-Step protocol (purify after activation) to remove excess EDC before adding the target (if target is the amine source) or before adding the dye. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for fluoresceinamine conjugation.

References

- Hermanson, G. T.Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (Standard reference for zero-length crosslinking chemistry).

-

PubChem. 5-Aminofluorescein Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. 5-Aminofluorescein | 3326-34-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. What are the different isomers of FITC? | AAT Bioquest [aatbio.com]

- 5. 5-Aminofluorescein (Fluoresceinamineisomer I) | Abcam [abcam.com]

- 6. Fluorescein CAS#: 2321-07-5 [m.chemicalbook.com]

- 7. 5-Aminofluorescein | CAS 3326-34-9 | TargetMol | Biomol.com [biomol.com]

- 8. Hyaluronic acid/EDC/NHS-crosslinked green electrospun silk fibroin nanofibrous scaffolds for tissue engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. empbiotech.com [empbiotech.com]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. researchgate.net [researchgate.net]

Application Note: Synthesis of Fluoresceinamine-Conjugated Chitosan Nanoparticles

This Application Note is designed for researchers requiring a precise, chemically rigorous protocol for conjugating Fluoresceinamine (an amine-functionalized fluorophore) to Chitosan (an amine-rich polysaccharide).

Critical Scientific Distinction: Unlike Fluorescein Isothiocyanate (FITC), which reacts directly with chitosan amines, Fluoresceinamine (FA) possesses a primary amine group. Direct conjugation between FA and Chitosan (amine-to-amine) is chemically impossible without a crosslinker or modification. This protocol utilizes a succinylation strategy to convert FA into a carboxyl-functionalized intermediate (N-succinyl-fluoresceinamine), enabling stable amide bond formation via EDC/NHS coupling.

Introduction & Chemical Strategy

The synthesis of fluorescent chitosan nanoparticles is a cornerstone of bioimaging and drug delivery tracking.[1] While FITC is commonly used, Fluoresceinamine (FA) offers distinct advantages in specific isomeric purity and stability when properly conjugated.

To achieve covalent attachment, we must overcome the lack of complementary functional groups between FA (-NH₂) and Chitosan (-NH₂). The Solution: A biphasic chemical modification.[2]

-

Phase I (Activation): Conversion of Fluoresceinamine to N-succinyl-fluoresceinamine (FA-COOH) using succinic anhydride.

-

Phase II (Conjugation): Carbodiimide (EDC/NHS) coupling of FA-COOH to the glucosamine units of Chitosan.

-

Phase III (Assembly): Ionic gelation of the labeled polymer with Sodium Tripolyphosphate (TPP).

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Chitosan (CS) | LMW (50-190 kDa), Deacetylation ≥75% | Polymer backbone |

| Fluoresceinamine (FA) | Isomer I or II | Fluorophore |

| Succinic Anhydride | ≥99% | Carboxyl linker |

| EDC[2][3][4][5]·HCl | Biograde | Carboxyl activator |

| NHS | Biograde | Stabilizer for amine coupling |

| Sodium Tripolyphosphate (TPP) | Tech Grade | Crosslinker for NPs |

| Solvents | DMSO (Anhydrous), Pyridine, Acetic Acid | Reaction media |

| Dialysis Tubing | MWCO 12-14 kDa | Purification |

Experimental Protocol

Phase I: Synthesis of N-Succinyl-Fluoresceinamine (FA-COOH)

This step creates a reactive carboxyl group on the fluorophore.

-

Dissolution: Dissolve 100 mg of Fluoresceinamine in 5 mL of anhydrous pyridine (or DMSO with equimolar triethylamine).

-

Reaction: Add 40 mg of Succinic Anhydride (approx. 1.2 molar excess).

-

Incubation: Stir in the dark at room temperature (RT) for 24 hours.

-

Precipitation: Pour the reaction mixture into 50 mL of ice-cold 1M HCl . The acidic pH protonates the carboxyl group, causing FA-COOH to precipitate.

-

Purification: Centrifuge at 8,000 rpm for 10 mins. Wash the pellet 3x with cold water to remove pyridine. Dry under vacuum.

-

Validation Point: Product should be soluble in dilute NaOH but insoluble in acidic water.

-

Phase II: Conjugation of FA-COOH to Chitosan

Formation of the stable amide bond.

-

Chitosan Preparation: Dissolve 200 mg Chitosan in 20 mL of 1% (v/v) Acetic Acid . Stir overnight to ensure full hydration. Adjust pH to 5.0 using 1M NaOH (critical for EDC efficiency).

-

Activation: Dissolve 20 mg FA-COOH (from Phase I) in 2 mL DMSO .

-

Add 30 mg EDC·HCl and 20 mg NHS . Stir for 30 mins to form the active NHS-ester.

-

-

Coupling: Dropwise add the activated FA-DMSO solution to the Chitosan solution under vigorous stirring.

-

Incubation: React for 24 hours in the dark at RT.

-

Purification (Critical): Transfer solution to dialysis tubing (MWCO 12 kDa). Dialyze against distilled water for 3 days, changing water every 6 hours, until no fluorescence is detected in the dialysate.

-

Result: Purified FA-Conjugated Chitosan (FA-CS) .

-

Phase III: Nanoparticle Formation (Ionic Gelation)

Self-assembly via electrostatic interaction.

-

Pre-conditioning: Dilute the FA-CS solution to 1.5 mg/mL .

-

Crosslinker Prep: Prepare a 0.5 mg/mL TPP solution in water. Ensure TPP solution is filtered (0.22 µm).

-

Assembly: Place FA-CS solution on a magnetic stirrer (600 rpm). Add TPP solution dropwise (approx. 1 mL/min) using a syringe pump or burette.

-

Ratio: Target a CS:TPP mass ratio of 3:1 to 5:1 for optimal size (150-250 nm).

-

-

Stabilization: Continue stirring for 30 mins. The solution should turn opalescent (Tyndall effect), indicating NP formation.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical transformation and the nanoparticle assembly workflow.

Caption: Step-wise chemical pathway converting Fluoresceinamine to a reactive carboxyl form, followed by conjugation and ionic gelation.

Characterization & Quality Control

| Technique | Parameter | Expected Outcome |

| FTIR Spectroscopy | Chemical Structure | New peak at ~1640 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) confirms FA-CS linkage. |

| UV-Vis Spectroscopy | Conjugation Efficiency | Absorption peak shift from 480 nm (free FA) to ~490-495 nm (conjugated). |

| DLS (Dynamic Light Scattering) | Particle Size | Z-Average: 150–250 nm; PDI < 0.3 (monodisperse). |

| Zeta Potential | Surface Charge | +25 to +40 mV (indicates stability and amine availability). |

| Fluorescence Microscopy | Functionality | Bright green fluorescence (Ex: 490 nm, Em: 525 nm) localized to NPs. |

Troubleshooting Guide

-

Problem: Solution precipitates during TPP addition.

-

Cause: TPP concentration too high or addition too fast.

-

Fix: Dilute TPP to 0.5 mg/mL and use a syringe pump for controlled addition.

-

-

Problem: Low fluorescence intensity.

-

Cause: Incomplete succinylation or efficient dialysis removal of unreacted dye (false negative).

-

Fix: Verify Phase I product via NMR or TLC before conjugation. Increase EDC/NHS ratio.

-

-

Problem: Particle size > 500 nm.

-

Cause: Chitosan MW too high or pH > 5.5.

-

Fix: Use Low Molecular Weight (LMW) Chitosan and strictly control pH at 5.0.

-

References

-

Huang, M. et al. (2012). "Uptake of FITC-Chitosan Nanoparticles by A549 Cells." Pharmaceutics.[2] Link

- Note: Provides the baseline for ionic gelation parameters (CS:TPP r

- Sondi, I. & Matijevic, E. (2001). "Homogeneous precipitation of fluorescent chitosan/silica nanocomposites." Journal of Colloid and Interface Science.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Al-Qadi, S. et al. (2012). "Chitosan nanoparticles as protein carriers."[1] Journal of Controlled Release.

- Context: Validation of TPP ionic gel

Sources

- 1. Preparation and Characterisation of Highly Loaded Fluorescent Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Fluorescently Labeled Chitosan-Quercetin Drug-Loaded Nanoparticles with Excellent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Fluorescently Labeled Chitosan-Quercetin Drug-Loaded Nanoparticles with Excellent Antibacterial Properties [mdpi.com]

- 5. Fluorescence Modified Chitosan-Coated Magnetic Nanoparticles for High-Efficient Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Fluoresceinamine Conjugates

[1]

Topic: Removal of Unreacted Fluoresceinamine Hydrochloride After Conjugation Ticket ID: #FA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Effective removal of unreacted Fluoresceinamine (FA) is critical because its high quantum yield means even trace amounts of free dye can dominate the signal, leading to false positives in downstream cellular uptake or biodistribution assays. Unlike standard FITC, Fluoresceinamine is often used for carbodiimide (EDC/NHS) coupling to carboxylates or reductive amination to aldehydes.[1] Its amphiphilic nature and pH sensitivity require specific purification strategies based on the conjugate's molecular weight and hydrophobicity.[1]

Module 1: Method Selection Matrix

Start here. Do not default to dialysis without assessing your conjugate type.[1]

Decision Logic:

-

Polysaccharides (HA, Alginate, Chitosan): These form viscous solutions that dialyze poorly. Ethanol Precipitation is the gold standard.[1]

-

Proteins/Antibodies: These precipitate in ethanol.[1][2] Use Size Exclusion Chromatography (SEC) or Spin Ultrafiltration .[1]

-

Nanoparticles: Use Centrifugation/Pelleting or Dialysis (if particles are <50 nm).[1]

Figure 1: Decision matrix for selecting the optimal purification route based on biomolecule class.

Module 2: Detailed Protocols

Protocol A: Ethanol Precipitation (For Polysaccharides)

Best for: Hyaluronic Acid (HA), Alginate, Chondroitin Sulfate. Mechanism:[3] Polysaccharides are insoluble in ethanol; free Fluoresceinamine remains soluble in ethanol.[1]

Step-by-Step Workflow:

-

Salt Addition: Add NaCl to your reaction mixture to a final concentration of 0.1 M - 0.15 M.

-

Why? Neutralizes the charge repulsion between polymer chains, allowing tighter pellet formation.

-

-

Precipitation: Slowly add 3 to 4 volumes of ice-cold Ethanol (95-100%) while stirring.

-

Visual Cue: A yellow/orange fibrous precipitate should form immediately.[1]

-

-

Incubate: Keep at -20°C for 30 minutes.

-

Separation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Wash: Decant the supernatant (bright yellow).[1] Resuspend the pellet in a smaller volume of water/buffer and repeat steps 1-4 until the supernatant is clear.

-

Target: Usually requires 3-4 cycles.[1]

-

Protocol B: Size Exclusion Chromatography (For Proteins)

Best for: BSA, IgG, Enzymes. Mechanism: Porous beads trap small molecules (FA), while large conjugates elute in the void volume.

Recommended Setup:

-

Gravity Columns: Sephadex G-25 (PD-10) for volumes > 1.0 mL.

-

Spin Columns: Zeba™ Spin Desalting Columns (7K MWCO) for volumes < 0.5 mL.[1]

Troubleshooting "Trailing" Peaks: Fluorescein is hydrophobic and can interact non-specifically with the column resin, causing it to elute slowly or bleed into the protein peak.

-

Solution: Use a buffer with 150 mM NaCl to suppress ionic interactions.[1]

-

Solution: If using gravity columns, do not try to recover 100% of the protein. Stop collecting the moment the yellow band of free dye approaches the frit.

Protocol C: Dialysis with "The Charcoal Sink" (Universal Backup)

Best for: Nanoparticles or when other methods fail. Mechanism: Passive diffusion.[1]

The Problem: Fluoresceinamine reaches equilibrium. If you have 10 µM inside and 0 µM outside, it stops at 5 µM inside. You need infinite buffer changes to reach zero.[1] The Fix (The Charcoal Sink):

-

Place the dialysis bag (MWCO 3.5k - 10k) into the beaker.

-

Add Activated Charcoal (granular) or hydrophobic adsorbent beads (e.g., Amberlite XAD-2) directly to the external dialysate buffer.

-

Mechanism: The charcoal actively adsorbs the free dye as it exits the bag, maintaining a "zero concentration" sink condition. This drives the diffusion gradient continuously outward.[1]

-

Warning: Do not put charcoal inside the dialysis bag.

Module 3: Validation (How do I know it's clean?)

Do not rely solely on visual inspection. A solution can look clear but still contain enough free dye to ruin a quantitative assay.[1]

Method 1: Thin Layer Chromatography (TLC) - Rapid & Cheap [4][5]

-

Stationary Phase: Silica Gel 60 plate.[1]

-

Mobile Phase: Ethanol:Water:Ammonia (80:18:2).[1]

-

Procedure: Spot 1 µL of conjugate. Run the plate.

-

Result:

-

Conjugate: Stays at the origin (Rf = 0).

-

Free Fluoresceinamine: Migrates near the solvent front (Rf > 0.8).

-

Visualization: Use a UV lamp (365 nm).[1] If you see a glowing spot moving up the plate, you are not done purifying.

-

Method 2: Absorbance Ratio (A280 Correction) For proteins, free dye interferes with A280 quantification. Use this correction factor:

-

CF (Correction Factor) for Fluorescein: ~0.30 (varies slightly by pH).[1]

-

If your calculated protein concentration fluctuates wildly between purification steps, you likely still have free dye skewing the A280.

Module 4: Troubleshooting & FAQs

Q: My conjugate lost all fluorescence after dialysis. Did the reaction fail? A: Check your pH. Fluorescein is pH-dependent.[1][6]

-

Mechanism: At pH < 5.0, fluorescein exists in a mono-cationic or neutral lactone form which has very low quantum yield (it looks colorless/faint).

-

Fix: Add a drop of 1M Tris (pH 8.0) or NaOH.[1] If the bright green color returns, your conjugate is fine; you just dialyzed into an acidic buffer (like unbuffered water or saline).

Q: I am using ethanol precipitation for HA, but I get a sticky gel instead of a pellet. A: The salt concentration is too low.

-

Causality: Without sufficient counter-ions (

), the HA chains repel each other and solvate too well even in ethanol. Ensure the starting solution has at least 0.15 M NaCl before adding ethanol.[1]

Q: Can I use filtration (Amicon/Centricon) spin filters? A: Yes, but be careful with Hydrophobic Sticking .

-

Fluoresceinamine can stick to the cellulose membranes of some filters.[1]

-

Tip: Wash the filter with a "blocking" spin of dilute BSA or Tween-20 (0.05%) before adding your sample to prevent the dye from binding to the plastic/membrane, which effectively concentrates the free dye rather than removing it.

References

-

Bioconjugate Techniques (3rd Edition) . Hermanson, G. T. (2013). Academic Press.[1] (The definitive guide on carbodiimide chemistry and purification).

-

Purification of Fluoresceinamine Labeled Sodium Hyaluronate . Cosmo Bio USA.[1] (Confirmed protocol for HA labeling and purification).

-

Fluorescein | C20H12O5 | CID 16850 .[1] PubChem. (Source for pKa and solubility data).[1]

-

Thin-Layer Chromatography: A Tool for Monitoring Conjugation . Merck/Sigma-Aldrich Technical Library.[1] (General TLC protocols for dye removal).

-

Ultrafiltration as an alternative purification method for protein-fluorescein bioconjugates . National Institutes of Health (PMC).[1] (Validation of ultrafiltration vs. dialysis).

Sources

Troubleshooting low labeling efficiency with fluoresceinamine hydrochloride

Topic: Troubleshooting Low Labeling Efficiency with Fluoresceinamine Hydrochloride Document ID: TSC-FL-002 Last Updated: 2025-05-15[1][2]

Executive Summary & Root Cause Analysis

The "pH Paradox" in Carbodiimide Chemistry The most common cause of low labeling efficiency with Fluoresceinamine Hydrochloride (FA-HCl) is a fundamental mismatch in pH requirements between the activation step and the conjugation step.[1]

-

The Trap: You are likely using EDC/NHS chemistry to couple the amine on the dye to a carboxyl group on your target (e.g., Hyaluronic Acid, Alginate, or Proteins).[2]

-

Step A (Activation): EDC requires an acidic environment (pH 4.5–5.5 ) to activate the carboxyl group efficiently.[1]

-

Step B (Conjugation): Fluoresceinamine is a nucleophile.[1] To react, its amine group must be deprotonated (neutral).[1][2] However, the pKa of the aromatic amine is low, and the hydrochloride salt form is naturally acidic.[2] If the reaction pH is too low (< 6.0), the amine remains protonated (

) and cannot attack the activated ester.

-

If you perform a "one-pot" reaction at a single pH, you are likely sacrificing either activation efficiency (pH too high) or conjugation efficiency (pH too low).[1][2]

Visualizing the Failure Point

The following diagram illustrates the kinetic competition that determines your yield.[1]

Figure 1: The Kinetic Competition Pathway. Note that the critical failure point often occurs at the "pH Check" stage where the amine is added.[1]

Optimized Protocol: The "Dual-pH" Method[1][2]

To maximize efficiency, you must decouple the activation and conjugation steps.[1] This protocol is optimized for Hyaluronic Acid (HA) but is adaptable to other carboxylated polymers.[1]

Reagents Required[3][4][5][6][7][8]

-

Target: 10 mg/mL Hyaluronic Acid (HA) in MES Buffer.[1]

-

Buffer A (Activation): 0.1 M MES, pH 5.0.

-

Buffer B (Conjugation): 0.1 M Borate or PBS, pH 8.5 (Must be amine-free).

-

Dye Stock: Fluoresceinamine HCl dissolved in DMSO (10 mg/mL).

-

Catalysts: EDC (freshly prepared) and NHS (or Sulfo-NHS).[1][2][3]

Step-by-Step Methodology

| Phase | Step | Action | Technical Rationale |

| 1. Solubilization | 1.1 | Dissolve HA in Buffer A (MES, pH 5.0). | Ensures carboxyl groups are protonated for EDC attack. |

| 2. Activation | 2.1 | Add EDC (10x molar excess vs COOH) and NHS (10x excess).[1][2] | High excess drives the equilibrium toward the active ester.[1] |

| 2.2 | Incubate for 15–20 minutes at Room Temp. | Sufficient for activation; longer times risk hydrolysis of the O-acylisourea intermediate.[1] | |

| 3. pH Shift | 3.1 | CRITICAL: Adjust the reaction pH to 7.0–7.5 using dilute NaOH or by adding a volume of Buffer B . | We must deprotonate the incoming amine dye without hydrolyzing the NHS-ester too quickly.[1] |

| 4. Dye Addition | 4.1 | Add Fluoresceinamine HCl (dissolved in DMSO) dropwise.[1][2] | The DMSO stock prevents dye precipitation upon contact with the aqueous buffer.[1] |

| 4.2 | React for 4–12 hours in the dark. | Amide bond formation is slower than activation.[1] Darkness prevents photobleaching. | |

| 5.[1][2] Purification | 5.1 | Dialyze against 0.1 M NaCl, then water for 3 days. | Salt exchange helps displace non-covalently bound dye (ionic interactions).[1][2] |

| 5.2 | Ethanol precipitation (optional). | Removes stubborn free dye.[1][4] |

Troubleshooting Matrix

Use this table to diagnose specific symptoms in your experimental setup.

| Symptom | Probable Cause | Corrective Action |

| Precipitation upon adding dye | Solubility Shock: FA-HCl is hydrophobic.[1][2] Adding it directly to acidic aqueous buffer causes it to crash out.[1] | Dissolve FA-HCl in DMSO or DMF first.[1] Ensure the final organic solvent concentration in the reaction is < 10-20%.[1] |

| Low Labeling Efficiency (<1%) | pH Mismatch: Reaction pH was likely < 6.0 during the coupling step.[2] | Use the Dual-pH Method (Section 2).[1][2] Ensure pH is raised to >7.0 immediately before adding the dye.[1] |

| High Background Signal | Electrostatic Sticking: Fluoresceinamine is positively charged (amine) and sticks to negatively charged polymers (HA/DNA) without covalent bonding.[1][2] | Perform a high-salt wash (1M NaCl) or dialysis before the final water dialysis.[1][2] This disrupts ionic interactions.[1] |

| Cloudy Reaction Mixture | EDC Urea Precipitate: A byproduct of EDC reaction (N-acylurea) can be insoluble.[1][2] | This is usually harmless but can be removed by filtration (0.45 µm) after the reaction is complete.[1] |

| No Fluorescence | Fluorescence Quenching: At low pH (acidic), Fluorescein's fluorescence is significantly quenched.[1][2] | Ensure you measure the final product in a buffer at pH > 8.0 . Fluorescein is maximally fluorescent in basic conditions.[1] |

Frequently Asked Questions (FAQs)

Q1: How do I calculate the Degree of Substitution (DoS)?

A: You can determine DoS using UV-Vis spectroscopy, but you must correct for the polymer's absorbance.[1][2]

Formula:

- : Absorbance of the conjugate at 490 nm (pH 8.0).[1]

- : Molecular weight of the repeating unit (e.g., ~400 Da for HA disaccharide).[1][2]

- : Extinction coefficient of Fluoresceinamine.[1] Use 75,000 M⁻¹cm⁻¹ as a standard estimate, or generate a standard curve for precision.

- : Concentration of the polymer in mg/mL.[1]

Q2: Why use Fluoresceinamine Hydrochloride instead of FITC?

A: While FITC (Fluorescein Isothiocyanate) reacts spontaneously with amines, Fluoresceinamine is required when your target has Carboxyl groups (like Hyaluronic Acid or Alginate) or Aldehyde groups.[1][2] You cannot use FITC to label a carboxyl group directly.[1]

Q3: Can I store the activated NHS-ester intermediate?

A: No. The NHS-ester half-life in aqueous solution at pH 7 is measured in minutes to hours.[1] You must add the amine (Fluoresceinamine) immediately after the activation step.[1]

Q4: My Fluoresceinamine HCl powder is not dissolving in water. Is it bad?

A: This is normal. The hydrochloride salt is slightly better than the free base, but it is still poorly soluble in neutral water.[1]

-

Solution: Dissolve it in a small volume of DMSO or 0.1 M NaOH (if your protocol allows base) to create a concentrated stock solution before adding it to your reaction.

References

-

Thermo Fisher Scientific. NHS-Fluorescein Labeling Protocols and Chemistry.[1] (General principles of NHS-ester chemistry and hydrolysis rates).

-

PubChem. Fluoresceinamine Isomer I - Chemical and Physical Properties.[1][5] (pKa and Solubility data).

-

Creative PEGWorks.Hyaluronic Acid Fluorescein Labeling Efficiency and Degree of Substitution.

-

BenchChem.Troubleshooting EDC/NHS Coupling Reactions.

Sources

Technical Support Center: Troubleshooting Fluoresceinamine Precipitation in EDC Coupling

Welcome to the technical support center for bioconjugation. This guide provides in-depth troubleshooting for a common but frustrating issue encountered by researchers: the precipitation of fluoresceinamine during 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling reactions. As specialists in the field, we understand that a successful conjugation is not just about following steps but understanding the chemistry behind them. This document is structured to give you both proactive solutions and reactive troubleshooting strategies, ensuring your experiments are built on a solid scientific foundation.

Part 1: The Core Problem - Understanding Precipitation

Q1: Why is my fluoresceinamine crashing out of solution during my EDC coupling reaction?

A1: The precipitation of fluoresceinamine is a frequent challenge rooted in its molecular structure and the conditions of the EDC/NHS reaction. There are three primary causes:

-

Intrinsic Molecular Properties: The core of fluorescein is a large, planar, and largely hydrophobic xanthene structure. While fluoresceinamine has an amine group for conjugation, the bulk of the molecule is only slightly soluble in aqueous buffers.[1][2] This low solubility is the main driver of precipitation, especially at the concentrations required for efficient coupling.

-

pH-Dependent Solubility: The solubility of fluorescein and its derivatives is highly dependent on pH.[3] In the acidic-to-neutral conditions required for EDC chemistry (pH 4.5–7.5), the molecule is less soluble than in basic conditions (pH > 8).[4] This creates a direct conflict with the optimal pH ranges for the coupling reaction itself.

-

Intermolecular Aggregation (π-Stacking): The flat, aromatic ring systems of fluorescein molecules are prone to stacking on top of one another through non-covalent π-π interactions. This self-association leads to the formation of aggregates that are no longer soluble and precipitate out of the solution, appearing as a yellow or orange solid.

Part 2: Proactive Strategies & Experimental Design

This section focuses on setting up your experiment to prevent precipitation from the start. A well-designed protocol is the most effective troubleshooting tool.

Q2: What is the best way to dissolve fluoresceinamine and prevent it from precipitating when added to my reaction buffer?

A2: The key is to use a water-miscible organic co-solvent. Fluoresceinamine is soluble in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[5]

Recommended Protocol:

-

Prepare a concentrated stock solution of fluoresceinamine in 100% anhydrous DMSO (e.g., 10-20 mg/mL).

-

Just before use, add this stock solution dropwise to your aqueous reaction buffer while vortexing or stirring.

-

Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a certain threshold, typically 5-10% (v/v). This concentration is usually sufficient to maintain solubility without significantly impacting the activity of proteins or other biological molecules.

The scientific rationale is that the organic solvent disrupts the hydrophobic interactions and π-stacking between fluoresceinamine molecules, keeping them solvated and available for reaction.

Q3: Which buffer system and pH should I use for the coupling reaction?

A3: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH.[6] Using a two-step buffering system is a cornerstone of a successful, precipitation-free conjugation.

-

Step 1: Carboxyl Activation: This step, where EDC activates the carboxyl groups on your target molecule, is most efficient at a slightly acidic pH of 4.5–6.0 .[7] The recommended buffer is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[8][9]

-

Step 2: Amine Coupling: The reaction of the activated carboxyl (now an NHS-ester) with the primary amine of fluoresceinamine is most efficient at a pH of 7.2–8.5 .[6][7] A common buffer for this step is Phosphate-Buffered Saline (PBS) .[10]

Why avoid certain buffers? It is critical to use buffers free of extraneous primary amines or carboxylates.[7]

-

Avoid: Tris and Glycine buffers contain primary amines that will compete with your fluoresceinamine, quenching the reaction.

-

Avoid: Acetate buffers contain carboxyl groups that can be activated by EDC, leading to unwanted side reactions.

The table below summarizes the recommended buffering strategy.

| Reaction Step | Optimal pH Range | Recommended Buffer | Buffers to Avoid | Rationale |

| 1. Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Phosphate, Acetate, Tris, Glycine | Maximizes EDC efficiency and stability of the O-acylisourea intermediate.[6][9] |

| 2. Amine Coupling | 7.2 - 8.5 | 1X PBS | Tris, Glycine | Promotes efficient nucleophilic attack by the deprotonated primary amine.[7] |

Q4: What is the correct order of adding reagents to minimize precipitation?

A4: The order of addition is critical. The goal is to form the stable NHS-ester intermediate on your target molecule before introducing the problematic fluoresceinamine.

Optimized Workflow:

-

Dissolve your carboxyl-containing molecule (e.g., protein, nanoparticle) in Activation Buffer (MES, pH 6.0) .

-

Add freshly prepared EDC, followed immediately by NHS (or Sulfo-NHS). Allow this activation reaction to proceed for 15-30 minutes at room temperature.[7]

-

Crucial Step: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS) or a small amount of a basic buffer like sodium bicarbonate.

-

Immediately add your fluoresceinamine solution (pre-dissolved in DMSO as described in Q2).

-

Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]

This sequence ensures that the highly reactive and unstable O-acylisourea intermediate is quickly converted to a more stable NHS-ester, which can then efficiently react with the amine once the pH is optimized for that step.[11]

Part 3: Visualizing the Workflow and Pitfalls

A clear understanding of the process flow can highlight critical control points where precipitation can be prevented.

Caption: EDC/NHS coupling workflow with key control points.

Part 4: Detailed Experimental Protocol

This protocol integrates the best practices discussed above for conjugating fluoresceinamine to a carboxyl-containing protein.

Materials:

-

Protein-COOH (e.g., BSA)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.2

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Fluoresceinamine, Isomer I

-

Anhydrous DMSO

-

Quenching Buffer: 1 M Hydroxylamine, pH 8.5

-

Desalting Column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

-

Prepare Reagents:

-

Dissolve the Protein-COOH in Activation Buffer to a concentration of 1-5 mg/mL.

-

Prepare a 10 mg/mL stock solution of Fluoresceinamine in anhydrous DMSO.

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer. These reagents hydrolyze quickly and must be used without delay.[12]

-

-

Activation of Carboxyl Groups:

-

To your 1 mL of protein solution, add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

-

Example Calculation: For a 2 mg/mL BSA solution (30 µM), add 4 µL of EDC solution (~2 mM final) and 11 µL of Sulfo-NHS solution (~5 mM final).

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

-

-

Conjugation to Fluoresceinamine:

-

Add 9 mL of ice-cold Coupling Buffer (PBS) to the activated protein solution to adjust the pH to ~7.2.

-

Add a 20 to 50-fold molar excess of the fluoresceinamine-DMSO stock solution to the diluted, activated protein. Add it dropwise while stirring.

-

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 10-50 mM (e.g., 20 µL of 1M hydroxylamine).[12]

-

Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.

-

-

Purification:

-

Remove excess, unreacted fluoresceinamine and reaction byproducts by passing the solution over a desalting column equilibrated with PBS. Collect the purified, fluorescently-labeled protein conjugate.

-

References

-

Wikipedia. (2024). Fluorescein. In Wikipedia. [Link]

-

Sciencemadness Wiki. (2023). Fluorescein. [Link]

-

Megiel, E., et al. (2005). Spectral Properties of Fluorescein Molecules in Water with the Addition of a Colloidal Suspension of Silver. The Journal of Physical Chemistry B, 109(17), 8509–8514. [Link]

-

ResearchGate. (2023). What are the best conditions for coupling small molecules with EDC?[Link]

-

Sikorski, M., et al. (2000). Fluorescein Excited-State Proton Exchange Reactions: Nanosecond Emission Kinetics and Correlation with Steady-State Fluorescence Intensity. The Journal of Physical Chemistry A, 104(26), 6247–6255. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescein. PubChem Compound Database. [Link]

-

Lee, J. H., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Journal of the Korean Industrial and Engineering Chemistry, 19(1), 93-97. [Link]

-

ResearchGate. (2017). Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs?[Link]

-

ResearchGate. (2024). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?[Link]

-

Žatko, D., et al. (2018). Monitoring Action Readiness of Coupling Reagent Carbodiimide in Aqueous Solutions. Proceedings of the 24th International Conference on Process Control. [Link]

-

ResearchGate. (2020). EDC-NHS coupling not working?[Link]

-

Interchim. (n.d.). NHS / sulfo-NHS. [Link]

-

ResearchGate. (2015). Is there any other suitable buffer for EDC/NHS reaction beside MES buffer?[Link]

-

Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

-

ResearchGate. (2014). What are the suitable solvents for EDC/NHS coupling between graphene oxide and aromatic amine?[Link]

Sources

- 1. Fluorescein - Wikipedia [en.wikipedia.org]

- 2. Fluorescein - Sciencemadness Wiki [sciencemadness.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Optimizing Fluoresceinamine Conjugates

Case ID: FL-Q-OPT-001 Status: Open Subject: Reducing Fluorescence Quenching in Fluoresceinamine Conjugates Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary: The Physics of Quenching

Fluoresceinamine (5-aminofluorescein) is a versatile fluorophore used to label targets containing carboxyl groups (via EDC/NHS chemistry) or aldehydes (via reductive amination). However, users frequently report low signal-to-noise ratios. This is rarely due to "bad dye" but rather three specific quenching mechanisms inherent to the xanthene scaffold.

To resolve your signal loss, we must address these three failure modes:

-

The pH Switch (Protonation Quenching): Fluorescein is a pH sensor.[1] Below pH 6.4, it protonates into a non-fluorescent lactone form.

-

The Proximity Trap (Homo-FRET/Self-Quenching): If you conjugate too many dyes onto a single molecule (High Degree of Labeling, DOL), they transfer energy to each other non-radiatively, killing the signal.

-

The Oxidative Burn (Photobleaching): Without scavengers, singlet oxygen destroys the fluorophore within seconds of excitation.

Mechanism Analysis & Visualizations

The pH Equilibrium Trap

Fluorescein exists in an equilibrium between a highly fluorescent dianion and a non-fluorescent lactone/cation . Most "quenching" reported in biological assays (e.g., endosomal tracking) is actually just the dye responding to an acidic environment.

Figure 1: The pH-dependent ionization states of fluorescein. Maximum quantum yield is only achieved in the Dianion state (pH > 7).

The Self-Quenching Curve

Contrary to intuition, adding more dye does not equal more signal.

| Degree of Labeling (DOL) | Relative Brightness | Mechanism of Failure |

| Low (< 2) | Low | Not enough fluorophores per molecule. |

| Optimal (2 - 6) | High | Spacing prevents interaction. |

| High (> 8) | Dropping | Homo-FRET : Dyes act as energy sinks for neighbors. |

| Extreme (> 15) | Near Zero | H-Dimer Formation : Hydrophobic stacking causes precipitation. |

Validated Protocols

Protocol A: Optimized Conjugation (Carboxyl Targeting)

Use this protocol to label proteins or polymers via Carboxyl groups using Fluoresceinamine, preventing over-labeling.

Reagents:

-

Target: Protein/Polymer with -COOH groups.

-

Dye: 5-Fluoresceinamine (dissolved in DMSO).

-

Crosslinker: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Buffer: MES Buffer (100 mM, pH 4.7 - 6.0). Do not use Phosphate/PBS here.

Workflow:

-

Activation: Dissolve target in MES buffer. Add EDC (10x molar excess over -COOH) and NHS (25x molar excess). React for 15 minutes at Room Temp (RT).

-

Why? This creates a stable amine-reactive NHS-ester intermediate.

-

-

Quench Activation: Add 2-mercaptoethanol to scavenge excess EDC (Optional but recommended to prevent crosslinking).

-

Conjugation: Add Fluoresceinamine (dissolved in DMSO). Adjust pH to 7.2 - 7.5 using bicarbonate. Incubate 2 hours RT in dark.

-

Critical: The amine on the dye requires pH > 7 to be nucleophilic, but EDC is most stable at pH < 6. This two-step pH shift is vital.

-

-

Purification (The Anti-Quench Step): Dialyze against PBS (pH 7.4) or use a desalting column (PD-10).

-

Validation: You MUST remove free dye. Free dye aggregates and causes background quenching.

-

Figure 2: Two-step conjugation workflow ensuring specific labeling without cross-polymerization.

Protocol B: Calculating Degree of Labeling (DOL)

You cannot optimize what you do not measure. Perform this check after every conjugation.

-

Measure Absorbance at 280 nm (

, protein) and 494 nm ( -

Calculate Dye Concentration:

-

for fluorescein

-

for fluorescein

-

Correct Protein Absorbance (Dye absorbs slightly at 280nm):

-

Calculate DOL:

-

Target: 3 - 6 dyes per molecule. If > 8, repeat conjugation with less dye.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Signal disappears in media | Acidic pH | Fluorescein quenches below pH 6. Ensure imaging media is buffered (HEPES/PBS) to pH > 7.4. If tracking acidic organelles, switch to Rhodamine or Cyanine derivatives. |

| Precipitation during storage | Over-labeling (Hydrophobicity) | High DOL leads to "stacking" of dyes. Filter precipitate and re-measure DOL. If DOL > 10, discard and re-conjugate with lower dye molar excess. |

| Signal fades in < 10 sec | Photobleaching | Use an antifade mounting medium (e.g., ProLong Gold or Vectashield). Add n-propyl gallate to your buffer if imaging live cells. |

| High Background | Free Dye | Incomplete purification. The "halo" around your sample is non-covalently bound dye. Perform an extra dialysis step or use a spin column. |

Frequently Asked Questions (FAQ)

Q: Can I use Fluoresceinamine to label DNA? A: Yes, but only if the DNA is modified with a carboxyl or aldehyde group. For standard DNA labeling, Fluorescein Phosphoramidite or Fluorescein-dT is preferred during synthesis.

Q: Why is my conjugate fluorescent in the tube but dark in the microscope? A: This is the "Concentration Quenching" paradox. In the tube, molecules are far apart. If your target aggregates on a cell surface (clustering), the local concentration of fluorescein spikes, causing instant self-quenching. Solution: Use a longer linker (e.g., PEG-spacer) between the target and the amine to increase distance.

Q: Is there a more stable alternative to Fluoresceinamine? A: Yes. If your experiment permits, switch to Alexa Fluor 488 or DyLight 488 . These are sulfonated rhodamine/fluorescein derivatives. They are pH-insensitive (stable down to pH 4) and far more photostable, though more expensive.

References

-

Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein.[2][3][4][5][6] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. Link

-

Thermo Fisher Scientific. (n.d.). Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5. Molecular Probes Handbook. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 25: Fluorescent Probes). Link

-

AAT Bioquest. (2025). Degree of Labeling (DOL) Calculator and Principles. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Section on Quenching mechanisms). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Release of the self-quenching of fluorescence near silver metallic surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Fluoresceinamine Hydrochloride Imaging

A Senior Application Scientist's Guide to Minimizing Background Noise and Achieving Publication-Quality Images

Welcome to the technical support center for fluoresceinamine hydrochloride imaging. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome common hurdles in your experiments, with a primary focus on minimizing background noise. As seasoned application scientists, we understand that achieving a high signal-to-noise ratio is paramount for generating reliable and publishable data. This resource combines theoretical knowledge with practical, field-tested advice to empower you to optimize your imaging protocols.

Troubleshooting Guide: Conquering Background Noise

High background fluorescence is a common adversary in imaging experiments, obscuring your specific signal and making data interpretation challenging. Below are common scenarios, their underlying causes, and actionable solutions to rescue your experiments.

Problem 1: High, Diffuse Background Staining Across the Entire Sample

This often points to issues with unbound fluorophore or problems with your staining protocol.

Possible Causes & Solutions:

-

Inadequate Washing: Insufficient washing after incubation with fluoresceinamine hydrochloride-conjugated probes is a primary culprit. Unbound fluorophores will settle on the coverslip and tissue, creating a uniform fluorescent haze.

-

Solution: Increase the number and duration of your wash steps. We recommend a minimum of three washes for five minutes each with an appropriate buffer (e.g., PBS with 0.1% Tween 20) after the incubation step. Gentle agitation during washing can also improve the removal of unbound dye.

-

-

Excessive Fluorophore Concentration: Using too high a concentration of your fluorescently labeled probe can lead to non-specific binding and high background.

-

Solution: Perform a titration experiment to determine the optimal concentration of your fluoresceinamine hydrochloride conjugate. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400) to find the concentration that provides the best signal-to-noise ratio.

-

-

Suboptimal Blocking: Inadequate blocking of non-specific binding sites on your cells or tissue can lead to your fluorescent probe adhering indiscriminately.

-

Solution: Optimize your blocking step. The choice of blocking agent is critical and can be sample-dependent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as your secondary antibody, and commercial blocking buffers. Ensure you are incubating for a sufficient amount of time (typically 30-60 minutes at room temperature).

-

Problem 2: Punctate or Speckled Background Noise

This type of background often arises from precipitated dye or cellular debris.

Possible Causes & Solutions:

-

Fluorophore Aggregation: Fluoresceinamine hydrochloride, like many fluorescent dyes, can form aggregates if not properly dissolved or stored. These aggregates can appear as bright, punctate spots in your image.

-

Solution: Ensure your stock solution of fluoresceinamine hydrochloride is fully dissolved. You may need to briefly vortex or sonicate the solution. Before use, centrifuge the diluted staining solution at high speed (e.g., >10,000 x g) for 1-5 minutes to pellet any aggregates and use the supernatant for staining.

-

-

Cellular Debris: Dead cells and other debris can non-specifically bind fluorescent probes, contributing to a speckled background.

-

Solution: Ensure your cell cultures are healthy and handle them gently to minimize cell death. If working with tissue sections, ensure they are properly prepared and cleared of any loose fragments. For flow cytometry applications, consider using a viability dye to exclude dead cells from your analysis.

-

Problem 3: High Background Signal Originating from the Biological Sample Itself (Autofluorescence)

Autofluorescence is the natural fluorescence emitted by certain biological structures, which can interfere with the signal from your intended fluorophore.

Possible Causes & Solutions:

-

Endogenous Fluorophores: Molecules such as NADH, collagen, and elastin can autofluoresce, particularly in the green spectrum where fluorescein emits.[1]

-

Solution 1: Spectral Separation: If your microscope has the capability, perform a lambda scan to determine the emission spectrum of the autofluorescence. You may be able to use spectral unmixing to computationally separate the autofluorescence from your specific signal.

-

Solution 2: Quenching: Several chemical quenching methods can reduce autofluorescence. For example, treating samples with sodium borohydride or commercial reagents like Sudan Black B can be effective, though these may also impact your specific signal and should be tested carefully.[2]

-

Solution 3: Photobleaching: Intentionally photobleaching the autofluorescence by exposing the sample to the excitation light before incubation with your fluorescent probe can sometimes reduce background.[2]

-

Solution 4: Choice of Fixative: Aldehyde-based fixatives like formaldehyde can induce autofluorescence.[3] Consider using an alternative fixation method, such as methanol fixation, if compatible with your target antigen.[3]

-

Workflow for Minimizing Background Noise

Caption: A streamlined workflow highlighting key steps to minimize background noise in fluoresceinamine hydrochloride imaging.

Frequently Asked Questions (FAQs)

Q1: What is fluoresceinamine hydrochloride and how is it used in imaging?

Fluoresceinamine hydrochloride is a derivative of the fluorescent dye fluorescein.[4] It contains an amine group that can be used for conjugation to other molecules, such as proteins and antibodies, making it a useful fluorescent labeling reagent.[4][5] Once conjugated to a probe with specificity for a biological target, it allows for visualization of that target using fluorescence microscopy or flow cytometry.

Q2: How does fluoresceinamine hydrochloride differ from fluorescein isothiocyanate (FITC)?

Both are derivatives of fluorescein used for labeling. The key difference lies in the reactive group. Fluoresceinamine has a reactive amine group, while FITC has an isothiocyanate group.[6] The isothiocyanate group of FITC readily reacts with amine groups on proteins to form a stable thiourea bond.[7] The amine group on fluoresceinamine can be used in different conjugation chemistries, for example, reacting with carboxyl groups. The choice between them often depends on the available functional groups on the molecule to be labeled and the desired conjugation chemistry.

Q3: What are the optimal excitation and emission wavelengths for fluoresceinamine hydrochloride?

As a fluorescein derivative, fluoresceinamine hydrochloride has an excitation maximum around 495 nm and an emission maximum around 520 nm, producing a bright green fluorescence.[8]

Q4: Is the fluorescence of fluoresceinamine hydrochloride sensitive to pH?

Yes, the fluorescence of fluorescein and its derivatives is known to be pH-dependent.[8] The fluorescence intensity increases as the pH rises from acidic to slightly alkaline, plateauing around pH 8.[9] Therefore, it is crucial to maintain a consistent and optimal pH in your buffers during staining and imaging to ensure reproducible results. A pH range of 7.2-8.5 is generally recommended for buffers.

Q5: What are some best practices for storing fluoresceinamine hydrochloride and its conjugates?

Fluoresceinamine hydrochloride powder should be stored in a cool, dry, and dark place. Solutions should be protected from light to prevent photobleaching. When storing protein conjugates, it's best to store them at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[10]

Q6: What control experiments are essential for reliable fluoresceinamine hydrochloride imaging?

-

Unstained Control: An unstained sample imaged with the same settings as your stained samples is crucial to assess the level of autofluorescence.

-

Isotype Control (for antibody-based staining): This involves using an antibody of the same isotype and concentration as your primary antibody but with no specificity for the target antigen. This helps to determine the level of non-specific binding of the antibody itself.

-

Secondary Antibody Only Control (for indirect immunofluorescence): This control includes the fluorescently labeled secondary antibody but omits the primary antibody to check for non-specific binding of the secondary antibody.

Experimental Protocols

General Protocol for Antibody Conjugation with Fluoresceinamine Hydrochloride

This protocol provides a general guideline for conjugating fluoresceinamine hydrochloride to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

Fluoresceinamine hydrochloride

-

Crosslinking agent (e.g., EDC/NHS for carboxyl-to-amine linking)

-

Conjugation buffer (e.g., 0.1 M MES, pH 6.0 for EDC/NHS chemistry)

-

Quenching buffer

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dialyze the antibody against the conjugation buffer to remove any interfering substances.

-

Activation of Fluoresceinamine (if necessary): Depending on the conjugation chemistry, you may need to activate either the fluoresceinamine or the antibody. For EDC/NHS chemistry, the carboxyl groups on the antibody are typically activated.

-

Conjugation Reaction: Mix the activated antibody with fluoresceinamine hydrochloride at a specific molar ratio (e.g., 10-20 moles of dye per mole of antibody). Incubate for 2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding a quenching buffer.

-

Purification: Remove unconjugated dye using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for fluorescein).

General Protocol for Immunofluorescent Staining of Cells

Materials:

-

Cells grown on coverslips

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if required for intracellular targets)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Fluoresceinamine hydrochloride-conjugated primary or secondary antibody

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells to the desired confluency on coverslips. Wash briefly with PBS and fix with the chosen fixative (e.g., 4% PFA for 15 minutes at room temperature).

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization (if needed): If your target is intracellular, incubate with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

-

Antibody Incubation: Incubate with the fluoresceinamine hydrochloride-conjugated antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash three times with wash buffer for 5 minutes each to remove unbound antibody.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm).

Data Presentation: Optimizing Blocking Agents

The choice of blocking agent can significantly impact your signal-to-noise ratio. Below is a table summarizing common blocking agents and their typical working concentrations.

| Blocking Agent | Typical Concentration | Advantages | Disadvantages |

| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | Inexpensive, readily available. | Can sometimes cross-react with certain antibodies. |

| Normal Serum | 5-10% (v/v) in PBS | Highly effective at blocking non-specific binding of secondary antibodies from the same species. | More expensive than BSA. |

| Non-fat Dry Milk | 1-5% (w/v) in PBS | Inexpensive and effective for some applications. | Contains biotin and phosphoproteins, which can interfere with certain detection systems. Not recommended for phosphoprotein detection. |

| Fish Gelatin | 0.1-0.5% (w/v) in PBS | Does not contain mammalian proteins, reducing cross-reactivity with mammalian-derived antibodies. | Can be less effective than serum for some applications. |

| Commercial Blocking Buffers | Varies | Optimized formulations for low background and high signal. | Can be more expensive. |

Troubleshooting Logic Diagram

Caption: A decision-making diagram for troubleshooting high background noise in fluorescence imaging.

References

-

RxList. (n.d.). Fluorescite (Fluorescein): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

- Butcher, E. C., & Weissman, I. L. (1980). Direct fluorescent labeling of cells with fluorescein or rhodamine isothiocyanate. I. Technical aspects. Journal of Immunological Methods, 37(1), 97-108.

-

Smart-Lifesciences. (n.d.). Fluorescein Labeling. Retrieved from [Link]

-

Wikipedia. (2024). Fluorescein. Retrieved from [Link]

- Al-Ghadeer, H. A., & Al-Hakami, S. A. (2022). Fluorescein. In StatPearls.

-

Gate Scientific. (2020, December 23). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]

- Mao, S. Y., & Mullins, J. M. (2010). Conjugation of fluorochromes to monoclonal antibodies. Methods in molecular biology (Clifton, N.J.), 588, 55–60.

- Mao, S. Y., & Mullins, J. M. (2010). Conjugation of fluorochromes to antibodies. Methods in molecular biology (Clifton, N.J.), 588, 43–48.

- Chadwick, C. S., & Nairn, J. H. (1960). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 3, 363–370.

- Valdebenito, M., & Chignell, C. F. (2013). Fluorescein derivatives in intravital fluorescence imaging. Cells, 2(3), 590–600.

- Cui, Y., & Liu, J. (2020). Optimization of blocking conditions for fluorescent Western blot. Analytical biochemistry, 600, 113598.